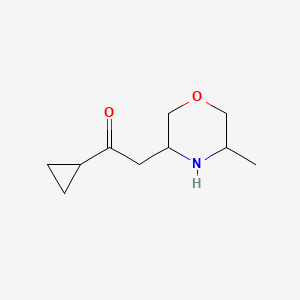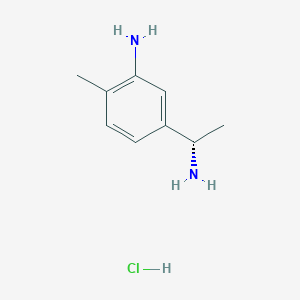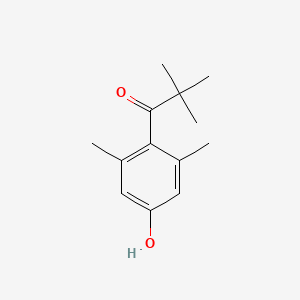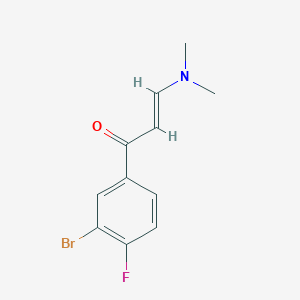![molecular formula C12H19N3 B13074170 4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
4-[(4-Methylphenyl)methyl]piperazin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methylphenyl)methyl]piperazin-1-amine is a chemical compound with the molecular formula C12H19N3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other chemical industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]piperazin-1-amine typically involves the reaction of 4-methylbenzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process .
化学反应分析
Types of Reactions
4-[(4-Methylphenyl)methyl]piperazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives .
科学研究应用
4-[(4-Methylphenyl)methyl]piperazin-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
作用机制
The mechanism of action of 4-[(4-Methylphenyl)methyl]piperazin-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to GABA receptors, which are involved in the regulation of neurotransmission. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to various physiological effects .
相似化合物的比较
Similar Compounds
1-Methylpiperazine: A simpler derivative of piperazine with similar chemical properties.
Thiophanate-methyl: A fungicide that contains a piperazine moiety.
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A compound with a similar structure but different functional groups.
Uniqueness
4-[(4-Methylphenyl)methyl]piperazin-1-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other organic compounds .
属性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)methyl]piperazin-1-amine |
InChI |
InChI=1S/C12H19N3/c1-11-2-4-12(5-3-11)10-14-6-8-15(13)9-7-14/h2-5H,6-10,13H2,1H3 |
InChI 键 |
MJRDECMSOPULJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


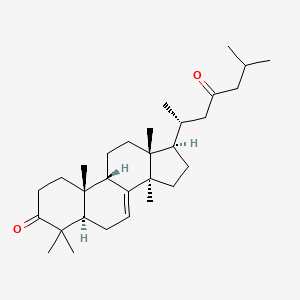
![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
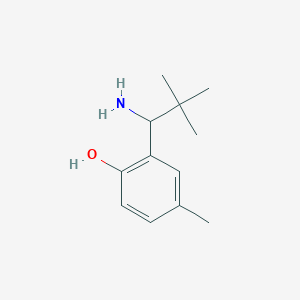
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)

